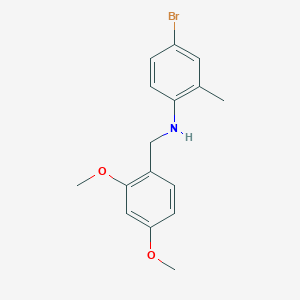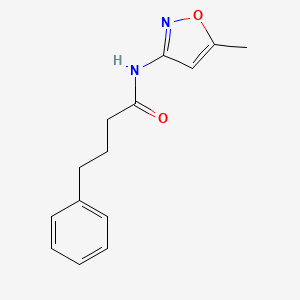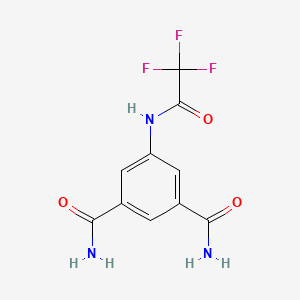![molecular formula C10H15N3O3S B5869340 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol](/img/structure/B5869340.png)
5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol is a chemical compound that belongs to the class of sulfonyl pyridines This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a sulfonyl group attached to a pyridinol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-methylpiperazine, is reacted with a sulfonyl chloride to form 4-methyl-1-piperazinyl sulfonyl chloride.
Coupling with Pyridinol: The sulfonyl chloride derivative is then coupled with 2-pyridinol under basic conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The pyridinol moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridinol derivatives.
科学研究应用
5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic guanosine monophosphate and subsequent physiological effects.
相似化合物的比较
Similar Compounds
2-ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic acid: Similar structure but with an ethoxy group and benzoic acid moiety.
4-[(4-methyl-1-piperazinyl)sulfonyl]aniline: Contains an aniline group instead of pyridinol.
Uniqueness
5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol is unique due to its specific combination of a piperazine ring, sulfonyl group, and pyridinol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
5-(4-methylpiperazin-1-yl)sulfonyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-12-4-6-13(7-5-12)17(15,16)9-2-3-10(14)11-8-9/h2-3,8H,4-7H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCZRBFLZSHNOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-METHOXY-5-METHYLPHENYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE](/img/structure/B5869266.png)
![2-[(3,5-dimethylphenyl)methylsulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B5869275.png)
![N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5869285.png)
![N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5869291.png)

![nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5869311.png)

![N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5869347.png)
![N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide](/img/structure/B5869353.png)
![[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-chloro-3,5-dimethylphenoxy)acetate](/img/structure/B5869357.png)
![N-[(2,4-dimethylphenyl)methyl]-3,4-dimethoxyaniline](/img/structure/B5869358.png)

![1-[2-(ethylthio)benzoyl]azepane](/img/structure/B5869368.png)
